

indapamide hemihydrate analytical method validation ICH

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Compound Focus: Indapamide hemihydrate

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Comparison of Analytical Methods and Validation Data

The table below compares three chromatographic methods for analyzing Indapamide (IND), highlighting their performance characteristics and validation data.

Method & Analyte(s)	Key Chromatographic Conditions	Validation Results Summary
UHPLC-UV (IND & Perindopril Arginine) [1]	Column: BEH C18 (1.7 μ m, 2.1 x 50 mm) Mobile Phase: 0.01% v/v formic acid (pH 4) : Acetonitrile (40:60) Flow Rate: 0.3 mL/min Detection: UV @ 227 nm	Linearity: Precise and linear (R^2 data in reference, RSD \leq 0.84%) Accuracy: 99.8% for IND (by assay of dosage form) Precision: RSD \leq 0.84% (for IND) Specificity: Stability-indicating; separates degradants Analysis Time: < 4.5 minutes
Stability-Indicating HPLC (IND, Perindopril, Amlodipine) [2]	Column: InertSustain C8 (150 mm x 4.6 mm) Mobile Phase: Details in referenced study Detection: UV	Specificity: Resolves IND, two other APIs, and their degradation products. Application: Validated for stability testing in fixed-dose combination formulations.
Bioanalytical HPLC (IND in Whole Blood) [3]	Column: Inertsil ODS-3 Sample Prep: Single-step liquid-liquid extraction Detection: UV	Selectivity: No interference from endogenous components. Linearity: 5.0 - 500.0 ng/mL Recovery: Efficient and consistent extraction. Application: Successfully applied in a bioequivalence study.

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the comparison table.

UHPLC-UV Method for Simultaneous Determination

This method is designed for the simultaneous analysis of **Indapamide Hemihydrate** and Perindopril Arginine in a combined dosage form [1].

- **Instrumentation:** Waters Acquity UPLC system with Quaternary Solvent Manager and UV detector.
- **Chromatographic Conditions:**
 - **Column:** Waters Acquity UPLC BEH C18 (1.7 μm , 2.1 \times 50 mm).
 - **Mobile Phase:** Isocratic elution with a mixture of 0.01% v/v formic acid in water (pH adjusted to 4 with acetic acid) and acetonitrile in a **40:60, v/v** ratio.
 - **Flow Rate:** 0.3 mL/min.
 - **Column Temperature:** 25°C.
 - **Detection Wavelength:** 227 nm.
 - **Injection Volume:** 1 μL .
- **Standard Solution Preparation:** Primary stock solutions (10 mg/mL) of both Indapamide and Perindopril are prepared in acetonitrile. Working standards are then diluted with the mobile phase to the desired concentrations.
- **Validation Highlights:** The method was validated per ICH guidelines and proved to be **stability-indicating** by effectively separating the drugs from their forced degradation products (formed under acidic, basic, and thermal stress conditions).

Bioanalytical HPLC Method for Whole Blood

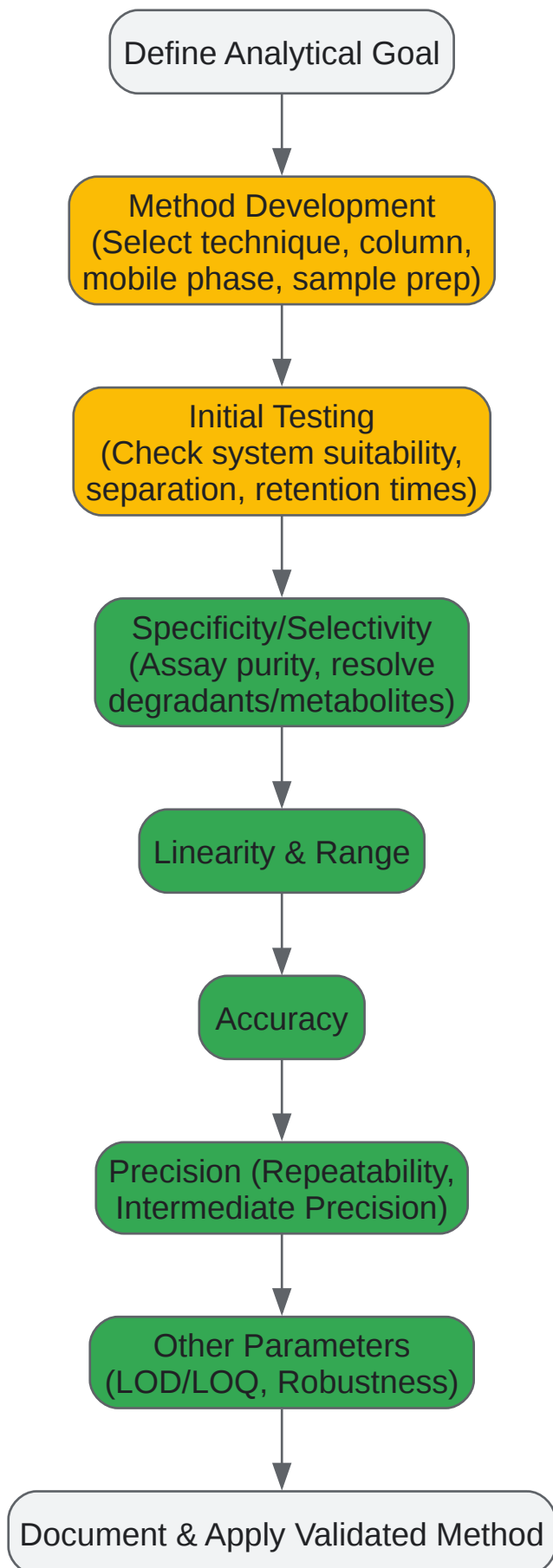
This method quantifies Indapamide in human whole blood for pharmacokinetic and bioequivalence studies [3].

- **Instrumentation:** HPLC system with UV detection.
- **Chromatographic Conditions:**
 - **Column:** Inertsil ODS-3 analytical column.
 - **Mobile Phase:** A mixture of methanol and water (containing a phosphate buffer, details not fully specified in the excerpt).
- **Sample Preparation:** A simplified **one-step liquid-liquid extraction** of Indapamide and the internal standard (Glipizide) from whole blood.

- **Method Performance:** The method demonstrated **excellent selectivity**, with no interference from endogenous blood components. The retention times for Indapamide and Glipizide were approximately 10.3 and 12.3 minutes, respectively.

Workflow for Method Development and Validation

The following diagram illustrates a logical workflow for developing and validating an analytical method for **Indapamide Hemihydrate**, incorporating ICH requirements.



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Key Insights for Researchers

- **Technique Selection Depends on Application:** For **routine quality control** of pharmaceutical formulations (like tablets), **UHPLC-UV** offers speed and efficiency [1]. For **pharmacokinetic studies**, a dedicated **bioanalytical HPLC-UV** method with robust sample cleanup (like liquid-liquid extraction) is necessary to handle the complex blood matrix [3].
- **Emphasis on Stability-Indicating Properties:** Modern method development for fixed-dose combinations strongly emphasizes **stability-indicating assays**.
- **Sample Preparation is Critical:** The complexity of the sample matrix dictates the sample preparation protocol. While tablet analysis may require simple dissolution and filtration, whole blood analysis necessitates a more involved extraction process to achieve the required sensitivity and selectivity [3].

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References

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